molecular formula C21H17ClN4O3 B1436085 Lenvatinib impurity 8 CAS No. 1882873-21-3

Lenvatinib impurity 8

Katalognummer: B1436085
CAS-Nummer: 1882873-21-3
Molekulargewicht: 408.8 g/mol
InChI-Schlüssel: CKIBVUCMZIZNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and stem cell factor (SCF) receptors. This impurity is of interest due to its potential impact on the purity and efficacy of Lenvatinib.

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

The primary pathway of the anticancer effect of Lenvatinib is the RAS/RAF/MEK/ERK pathway . Overexpression of FGFR and activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contribute to resistance to Lenvatinib . Lenvatinib is unable to completely block the VEGFR-2 and FGFR1 receptors and downstream signaling pathways, which lead to resistance .

Pharmacokinetics

Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

Lenvatinib promotes apoptosis, suppresses angiogenesis, inhibits tumor cell proliferation, and modulates the immune response . In multiple cancer types, Lenvatinib has presented manageable safety and is currently approved as an effective first-line therapy . Resistance to lenvatinib emerges soon after initial treatment, limiting the clinical benefits of lenvatinib .

Action Environment

The action environment of Lenvatinib is influenced by various factors. For instance, the expression of YRDC in hepatocarcinoma cells can modulate the sensitivity of Lenvatinib . Lenvatinib inhibits the expression of YRDC in a time-dependent manner, which may aggravate resistance to Lenvatinib in hepatocarcinoma cells . Furthermore, the tRNA with low t6A modification level reduces the translation of the KRAS in the in vitro translation system .

Biochemische Analyse

Biochemical Properties

Lenvatinib impurity 8 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, angiogenesis, and apoptosis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting VEGFRs and FGFRs, leading to reduced angiogenesis and tumor growth . Additionally, this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with receptor tyrosine kinases, leading to their inhibition. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival and proliferation . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and angiogenesis, with minimal development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the liver and kidneys, where it undergoes further metabolism and excretion . The distribution of this compound can influence its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with receptor tyrosine kinases and other signaling molecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lenvatinib Impurity 8 can be synthesized through various chemical reactions involving quinoline derivatives. Reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of reactors, purification systems, and analytical techniques to ensure the impurity levels are within acceptable limits for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions: Lenvatinib Impurity 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, chlorinated compounds, and carboxamide derivatives.

Wissenschaftliche Forschungsanwendungen

Lenvatinib Impurity 8 has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods and quality control. In biology, it is used to study the effects of impurities on biological systems. In medicine, it is important for ensuring the purity and safety of Lenvatinib. In industry, it is used to develop and optimize synthetic routes for pharmaceutical compounds.

Vergleich Mit ähnlichen Verbindungen

  • Quinoline derivatives

  • Carboxamide compounds

  • Other tyrosine kinase inhibitors

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Lenvatinib, a multi-targeted receptor tyrosine kinase inhibitor, has been widely studied for its efficacy in treating various cancers, particularly hepatocellular carcinoma (HCC). However, impurities in pharmaceutical compounds can significantly affect their biological activity and therapeutic efficacy. This article focuses on Lenvatinib Impurity 8 , examining its biological activity through various studies and findings.

Overview of Lenvatinib and Its Impurities

Lenvatinib is primarily used for the treatment of locally recurrent or metastatic thyroid cancer and advanced HCC. It works by inhibiting the vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), among others, leading to reduced tumor growth and angiogenesis . The presence of impurities, such as this compound, raises concerns regarding the drug's safety and efficacy.

In vitro Studies

In vitro assays have shown that lenvatinib, including its impurities, can inhibit endothelial tube formation and cell proliferation in human umbilical vein endothelial cells (HUVECs) at clinically relevant concentrations . The IC50 values for various kinases targeted by lenvatinib are typically less than 10 nM, suggesting that even impurities may retain some level of biological activity.

Efficacy in Hepatocellular Carcinoma

A prospective study involving patients with advanced HCC demonstrated that lenvatinib was effective even in high tumor burden cases. The study reported a median progression-free survival (PFS) of 6.4 months for patients treated with lenvatinib . While specific data on Impurity 8 in this context are not available, the overall efficacy of lenvatinib suggests that impurities could potentially influence treatment outcomes.

Resistance Mechanisms

Research has identified mechanisms through which HCC cells develop resistance to lenvatinib. One study indicated that activation of the EGFR-STAT3-ABCB1 pathway contributes to acquired resistance against lenvatinib . This finding highlights the importance of understanding how impurities like this compound may interact with these pathways, potentially affecting treatment efficacy.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities associated with lenvatinib and its impurities:

Parameter Lenvatinib This compound
Primary Targets VEGFR1-3, FGFR1-4Similar potential targets
IC50 Values <10 nM for major kinasesNot specifically determined
Inhibition of Angiogenesis Yes (in vitro & in vivo)Potentially similar
Clinical Efficacy Proven in HCCUnknown; requires further study
Resistance Mechanisms EGFR-STAT3-ABCB1 pathwayPossible involvement

Eigenschaften

IUPAC Name

1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIBVUCMZIZNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenvatinib impurity 8
Reactant of Route 2
Reactant of Route 2
Lenvatinib impurity 8
Reactant of Route 3
Reactant of Route 3
Lenvatinib impurity 8
Reactant of Route 4
Reactant of Route 4
Lenvatinib impurity 8
Reactant of Route 5
Reactant of Route 5
Lenvatinib impurity 8
Reactant of Route 6
Reactant of Route 6
Lenvatinib impurity 8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.